4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine
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Overview
Description
4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine typically involves the reaction of 2,4-dichlorophenol with 4-chloro-3-phenylpyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic reagents. The reactions are typically carried out in the presence of a catalyst, such as palladium or copper, and a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce quinones or amines, respectively.
Scientific Research Applications
4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine has several scientific research applications, including:
Agriculture: The compound is used as a herbicide to control the growth of unwanted plants and weeds in agricultural fields.
Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies to understand its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine involves its interaction with specific molecular targets and pathways. In agricultural applications, the compound inhibits the growth of plants by interfering with essential biochemical processes, such as photosynthesis or cell division. In pharmaceutical research, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-Chlorophenoxyacetic acid: Another herbicide with a similar phenoxy group.
3-Phenylpyridazine: A compound with a similar pyridazine core but lacking the chlorophenoxy substituents.
Uniqueness
4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorophenoxy and phenylpyridazine structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXOURIEXZHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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